

ACP-105: A Technical Guide to Androgen Receptor Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of **ACP-105**, a non-steroidal selective androgen receptor modulator (SARM), to androgen receptor (AR) subtypes. It includes quantitative binding data, a comprehensive description of relevant experimental methodologies, and visualizations of the associated biological and experimental pathways.

Introduction to ACP-105

ACP-105 is a potent, orally available selective androgen receptor modulator that has demonstrated significant anabolic effects in preclinical studies.[1][2] As a SARM, it is designed to selectively target androgen receptors, primarily in muscle and bone tissue, while minimizing the androgenic side effects on other tissues that are often associated with traditional anabolic steroids.[3] Its mechanism of action relies on its function as a partial agonist of the androgen receptor, mimicking the effects of testosterone in a tissue-selective manner.[2][4][5] Research has also explored its potential neuroprotective effects and its ability to cross the blood-brain barrier.[1][6]

Quantitative Binding Affinity of ACP-105

ACP-105 exhibits high-affinity binding to the androgen receptor. The potency of this interaction is typically expressed as the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. A higher pEC50 value indicates greater potency.



Studies have quantified the binding affinity of **ACP-105** for both the wild-type androgen receptor and the T877A mutant. The T877A mutation is of particular interest in prostate cancer research as it can lead to resistance to some anti-androgen therapies.

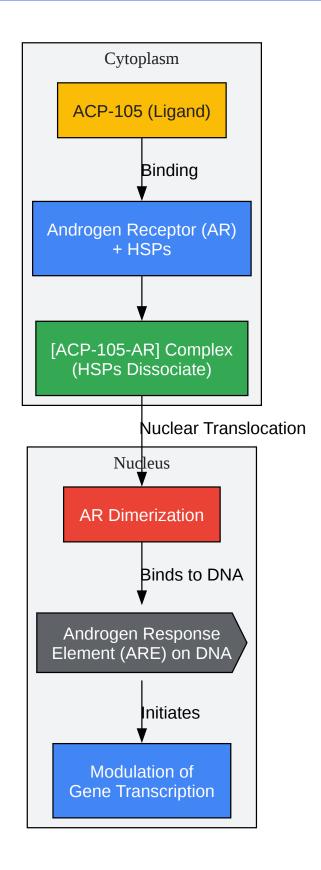
| Compound | Androgen Receptor Subtype | pEC50 | Reference |
|----------|------------------------------|-----------|---------------|
| ACP-105 | Wild Type (AR) | 9.0 | [7][8][9][10] |
| ACP-105 | T877A Mutant (AR T877A) | 9.3 - 9.4 | [7][8][9][10] |

These values demonstrate that **ACP-105** is a highly potent ligand for the androgen receptor and retains, or even slightly increases, its potency for the clinically relevant T877A mutant.

Androgen Receptor Signaling Pathway

The classical androgen receptor signaling pathway is initiated by the binding of an agonist, such as testosterone or a SARM like **ACP-105**, to the AR located in the cell's cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), and subsequent translocation of the AR-ligand complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), thereby modulating the transcription of target genes responsible for anabolic and androgenic effects.[11][12]





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Classical Androgen Receptor Signaling Pathway



Experimental Protocols: Androgen Receptor Binding Assay

Determining the binding affinity of a compound like **ACP-105** typically involves a competitive radioligand binding assay. While the exact protocol used for the initial high-throughput screening of **ACP-105** involved a specialized method called Receptor Selection and Amplification Technology (R-SAT), a standard competitive binding assay provides a fundamental understanding of the process.[1][2]

Objective: To determine the ability of a test compound (e.g., **ACP-105**) to compete with a known high-affinity radioligand for binding to the androgen receptor.

Materials:

- Receptor Source: Cytosol prepared from rat prostate tissue or purified, recombinant human androgen receptor.[13]
- Radioligand: A tritiated high-affinity AR ligand, such as [3H]-Methyltrienolone (R1881).
- Test Compound: ACP-105, serially diluted to a range of concentrations.
- Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer, pH 7.4.[13]
- Separation Medium: Hydroxylapatite (HAP) slurry or filter membranes to separate bound from free radioligand.
- Scintillation Cocktail: For quantifying radioactivity.
- Equipment: High-speed refrigerated centrifuge, scintillation counter, multi-well plates.[13][14]

Methodology:

 Receptor Preparation: Rat prostates are homogenized in ice-cold TEDG buffer. The homogenate is then centrifuged at high speed to produce a supernatant (cytosol) containing the soluble androgen receptors.[13]

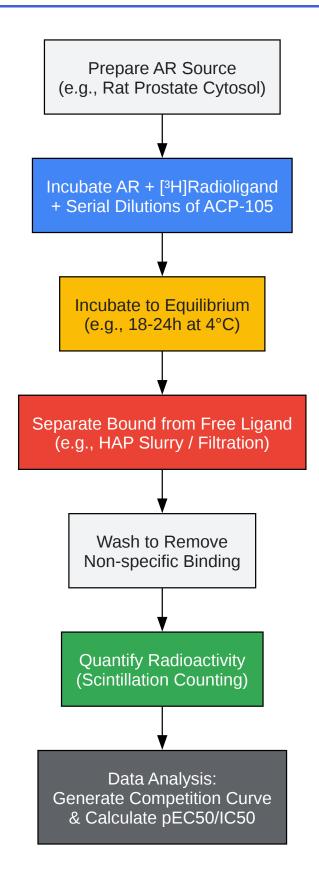
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- Assay Incubation: A constant concentration of the AR preparation and the radioligand ([³H]-R1881) are incubated together in multi-well plates.
- Competitive Binding: Serial dilutions of the test compound (ACP-105) are added to the wells.
 A control group with no test compound (total binding) and a group with a large excess of non-radiolabeled ligand (non-specific binding) are also included.
- Equilibrium: The mixture is incubated, typically at 4°C, for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
- Separation of Bound and Free Ligand: The assay mixture is treated with a HAP slurry or
 passed through a filter. This step captures the receptor-ligand complexes, separating them
 from the unbound radioligand in the solution. The captured complexes are washed with
 buffer to remove any remaining free radioligand.
- Quantification: Scintillation cocktail is added to the captured receptor-ligand complexes, and the radioactivity is measured using a scintillation counter.
- Data Analysis: The amount of radioligand bound decreases as the concentration of the
 competing test compound (ACP-105) increases. The data are plotted to generate a
 competition curve, from which the IC50 (the concentration of ACP-105 that inhibits 50% of
 the specific binding of the radioligand) is calculated. This IC50 value is then used to
 determine the binding affinity (Ki) or functional potency (EC50/pEC50).





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Workflow for a Competitive AR Binding Assay



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